![molecular formula C14H23N3O2 B5490298 (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol](/img/structure/B5490298.png)
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol, also known as HPP-386, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway. (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol has been shown to inhibit the activity of mTOR, a key regulator of cell growth and proliferation, leading to the inhibition of tumor growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol has also been shown to have several biochemical and physiological effects. (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol has been shown to reduce oxidative stress and inflammation, which are associated with a variety of diseases. (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol has also been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol is its high purity and yield, which makes it a reliable compound for use in lab experiments. However, one limitation of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol.
Zukünftige Richtungen
There are several future directions for (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol research. One area of interest is the development of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol derivatives with improved solubility and bioavailability. Another area of interest is the investigation of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, further research is needed to fully understand the mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol and its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol is a novel compound with promising therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Its high purity and yield make it a reliable compound for use in lab experiments, although its limited solubility is a potential limitation. Further research is needed to fully understand the mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol and its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol involves a multi-step process that begins with the reaction of 2-methyl-5-propyl-4-pyrimidinol with a piperidine derivative. The resulting intermediate is then subjected to a series of reactions, including acylation and reduction, to yield the final product. The synthesis method has been optimized to achieve high yields and purity, making (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol has shown promising results in preclinical studies for a variety of therapeutic applications, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-4-11-7-15-10(2)16-14(11)17-6-5-12(9-18)13(19)8-17/h7,12-13,18-19H,3-6,8-9H2,1-2H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJOMRXDBCBMDY-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCC(C(C2)O)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(N=C1N2CC[C@@H]([C@@H](C2)O)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.